molecular formula C12H20ClNO2 B2584746 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride CAS No. 2567495-34-3

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

Cat. No.: B2584746
CAS No.: 2567495-34-3
M. Wt: 245.75
InChI Key: CPXWXAHYDRJVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is a secondary amine derivative characterized by a 3-methoxyphenoxy group attached to the 4-position of a 2-methylbutan-2-amine backbone, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWXAHYDRJVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenol derivatives, reduced amine derivatives, and substituted phenoxy compounds .

Scientific Research Applications

Chemical Structure and Synthesis

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride belongs to the class of phenoxyamines. Its structure consists of a methoxyphenoxy group attached to a butan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Synthesis Methods:
The synthesis typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane, usually catalyzed by bases such as sodium hydroxide or potassium carbonate. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

Chemistry

In the realm of organic chemistry, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for creating derivatives with varied properties.

Biology

Research indicates that this compound may influence various biological processes. Investigations into its biological activities include studies on cellular signaling pathways and interactions with specific receptors. For instance, compounds with similar structures have been explored for their potential effects on neurotransmitter systems, which could have implications for treating neurological disorders .

Medicine

The therapeutic potential of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is under investigation, particularly in drug development. Studies are being conducted to evaluate its efficacy as a new class of pharmaceutical agents targeting specific biological pathways. Its structural analogs have shown promise as opioid receptor antagonists, suggesting a potential role in pain management therapies .

Industrial Applications

In industrial contexts, this compound is utilized in producing various chemicals and materials. Its properties make it suitable for applications in manufacturing processes where solubility and reactivity are critical factors. Additionally, ongoing research aims to optimize its use in continuous flow reactors to enhance production efficiency.

Case Studies and Research Findings

  • Therapeutic Potential : A study investigated the structure-activity relationship of derivatives similar to 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride, revealing that modifications to the methoxy group significantly impacted biological activity against specific receptors .
  • Chemical Synthesis : Research highlighted improved synthetic routes for producing this compound with higher yields and purity using advanced techniques such as continuous flow synthesis and optimized reaction conditions .
  • Biological Activity : Investigations into the compound's interaction with neurotransmitter systems suggest potential applications in treating mood disorders and other neurological conditions due to its modulating effects on receptor activity .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s structural uniqueness lies in its 3-methoxyphenoxy and 2-methylbutan-2-amine motifs. Key comparisons include:

Compound Name Structural Features Key Differences Reference
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride 3-Methoxyphenoxy group at C4; 2-methylbutan-2-amine backbone; hydrochloride salt Reference compound for comparison.
Dyclonine Hydrochloride 4-Butoxy-β-piperidinopropiophenone; piperidine ring and ketone group Larger piperidine ring and aromatic ketone enhance mucosal penetration and local anesthetic potency.
Dronedarone Hydrochloride Benzo[b]furan core with sulfonamide and butylamine side chains Complex heterocyclic structure with sulfonamide group for antiarrhythmic activity.
4-(3-Methoxyphenoxy)piperidine hydrochloride Piperidine ring instead of butan-2-amine backbone Increased rigidity and potential CNS activity due to piperidine ring.
3-Methoxy-3-methylbutan-2-amine hydrochloride Methoxy and methyl groups at C3 of butan-2-amine Altered substituent positioning reduces steric hindrance, potentially affecting receptor binding.
4-(3-Chlorophenyl)-2-methylbutan-2-amine Chlorophenyl substituent instead of methoxyphenoxy Higher electronegativity of Cl may enhance lipophilicity and metabolic stability.

Pharmacological and Functional Comparisons

  • Local Anesthetic Activity: Dyclonine hydrochloride (evidence 2) shares a tertiary amine structure but incorporates a piperidine ring and ketone group, enabling rapid mucosal penetration. In contrast, 4-(3-methoxyphenoxy)-2-methylbutan-2-amine lacks the ketone moiety, which may reduce its onset time but improve chemical stability .
  • Antiarrhythmic Potential: Dronedarone’s benzo[b]furan core and sulfonamide group enable multi-channel blockade (Na+, K+, Ca²⁺), whereas the simpler structure of the target compound may limit its ion channel selectivity .
  • Research Applications: Methoxisopropamine hydrochloride (evidence 5) and 2-methoxyamphetamine hydrochloride (evidence 11) are arylcyclohexylamine derivatives with hallucinogenic or monoamine-releasing properties, highlighting how minor structural changes (e.g., cyclohexane vs. butane backbone) drastically alter biological activity .

Physicochemical Properties

Property 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl Dyclonine HCl 3-Methoxy-3-methylbutan-2-amine HCl
Molecular Formula C₁₂H₁₈ClNO₂ C₁₈H₂₇NO₂·HCl C₆H₁₅NO·HCl
Molecular Weight 267.7 g/mol 325.9 g/mol 151.7 g/mol
Melting Point Not reported 175–177°C Not reported
Purity ≥98% (typical for research-grade) Pharmaceutical grade (≥99%) ≥95% (research-grade)
Storage Conditions -20°C (crystalline solid) Room temperature -20°C
Key Applications Research (potential ion channel studies) Local anesthesia Neurochemical research
References

Biological Activity

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol

This compound features a methoxyphenyl group attached to a secondary amine, which is crucial for its biological activity.

Research indicates that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity can be attributed to:

  • Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to antidepressant effects.
  • Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antidepressant Activity

A study investigated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could reduce depressive behaviors, likely through serotonin modulation .

Neuroprotective Effects

Another research highlighted the neuroprotective properties of similar secondary amines. These compounds demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated in vitro. It was found to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantReduces depressive behaviors
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Study on Antidepressant Effects :
    • Objective : To evaluate the efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride in a rodent model.
    • Methodology : Rodents were administered varying doses, followed by behavioral tests (e.g., forced swim test).
    • Results : Significant reduction in immobility time was observed at higher doses, indicating antidepressant-like effects.
  • Neuroprotection in Cellular Models :
    • Objective : Assess neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell lines were exposed to oxidative agents with and without treatment.
    • Results : Treated cells showed reduced markers of apoptosis compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.